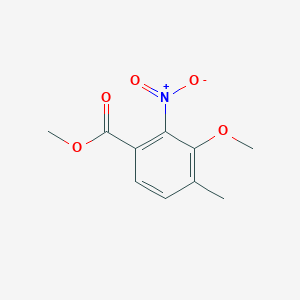
2,3-二氧代吲哚-7-羧酸甲酯
描述
“Methyl 2,3-dioxoindoline-7-carboxylate” is a chemical compound with the CAS Number: 103030-10-0 . Its molecular weight is 205.17 and its molecular formula is C10H7NO4 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of “Methyl 2,3-dioxoindoline-7-carboxylate” involves a reaction with sodium hydroxide and dihydrogen peroxide in water at 20℃ for 0.25 h . The reaction mixture is then acidified with concentrated HCl and the resulting precipitate is filtered off and washed with water .Molecular Structure Analysis
The molecular structure of “Methyl 2,3-dioxoindoline-7-carboxylate” is represented by the formula C10H7NO4 . The InChI key for this compound is BKMLLFWFPNUDNF-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 2,3-dioxoindoline-7-carboxylate” include a reaction with sodium hydroxide and dihydrogen peroxide . The reaction mixture is then acidified with concentrated HCl .Physical and Chemical Properties Analysis
“Methyl 2,3-dioxoindoline-7-carboxylate” is a solid at room temperature . It has a molecular weight of 205.17 and a molecular formula of C10H7NO4 . It is soluble in water .科学研究应用
2,3-二氧代吲哚-7-羧酸甲酯:综合分析
药代动力学:可以分析该化合物的性质以了解其在生物系统中的行为,包括其吸收、分布、代谢和排泄 (ADME)。Amber 和 GROMACS 等工具可以在分子水平上模拟其相互作用。
亲脂性:确定 2,3-二氧代吲哚-7-羧酸甲酯的亲脂性对于药物设计至关重要,因为它会影响其溶解度和渗透性。
类药性:可以评估该化合物的结构以确定其类药性,根据生物利用度预测其作为药物候选者的适用性。
水溶性:研究该化合物的溶解性对于其在药物中的配制和了解其对环境的影响至关重要。
药物化学:它作为药物化学中合成各种药理活性分子的构建块。
分析化学:在分析化学中,它可用作色谱法和质谱法技术中的标准品或试剂。
生物制药生产:该化合物可能在生物制药生产过程中发挥作用,例如作为中间体或催化剂。
受控环境和洁净室解决方案:其处理和储存可能需要受控环境以确保稳定性和纯度,这在洁净室环境中很重要。
安全和危害
属性
IUPAC Name |
methyl 2,3-dioxo-1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c1-15-10(14)6-4-2-3-5-7(6)11-9(13)8(5)12/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMLLFWFPNUDNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50908168 | |
| Record name | Methyl 2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50908168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659608 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
103030-10-0 | |
| Record name | 7-Methoxycarbonylisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103030-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50908168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















